1,4-Bis(4-fluorophenyl)benzo[G]phthalazine 1,4-Bis(4-fluorophenyl)benzo[G]phthalazine
Brand Name: Vulcanchem
CAS No.: 820233-85-0
VCID: VC16787099
InChI: InChI=1S/C24H14F2N2/c25-19-9-5-15(6-10-19)23-21-13-17-3-1-2-4-18(17)14-22(21)24(28-27-23)16-7-11-20(26)12-8-16/h1-14H
SMILES:
Molecular Formula: C24H14F2N2
Molecular Weight: 368.4 g/mol

1,4-Bis(4-fluorophenyl)benzo[G]phthalazine

CAS No.: 820233-85-0

Cat. No.: VC16787099

Molecular Formula: C24H14F2N2

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(4-fluorophenyl)benzo[G]phthalazine - 820233-85-0

Specification

CAS No. 820233-85-0
Molecular Formula C24H14F2N2
Molecular Weight 368.4 g/mol
IUPAC Name 1,4-bis(4-fluorophenyl)benzo[g]phthalazine
Standard InChI InChI=1S/C24H14F2N2/c25-19-9-5-15(6-10-19)23-21-13-17-3-1-2-4-18(17)14-22(21)24(28-27-23)16-7-11-20(26)12-8-16/h1-14H
Standard InChI Key AUZNMQMIHJVUMC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,4-bis(4-fluorophenyl)benzo[g]phthalazine, reflects its fused bicyclic structure. The benzo[g]phthalazine core consists of a naphthalene system fused to a phthalazine ring, with fluorine-substituted phenyl groups at the 1- and 4-positions. Key structural identifiers include:

PropertyValue
Canonical SMILESC1=CC=C2C=C3C(=CC2=C1)C(=NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIKeyAUZNMQMIHJVUMC-UHFFFAOYSA-N
Topological Polar SA25.8 Ų
XLogP35.6 (hydrophobicity estimate)

The presence of fluorine atoms enhances electron-withdrawing effects, potentially influencing reactivity and solubility . The planar aromatic system may facilitate π-π stacking interactions, a feature relevant to supramolecular chemistry.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable, computational analyses predict:

  • Mass spectrometry: A base peak at m/z 368.4 corresponding to the molecular ion .

  • UV-Vis: Absorption maxima in the 250–300 nm range due to π→π* transitions in the aromatic system.

  • Thermal stability: Decomposition above 300°C, inferred from analogous phthalazine derivatives .

Synthesis and Preparation

Hypothetical Synthetic Routes

  • Nucleophilic substitution: Reacting 1,4-dichlorobenzo[g]phthalazine with 4-fluorophenyl Grignard reagents.

  • Condensation reactions: Using o-phthalaldehyde and bis(4-fluorophenyl)amine in the presence of acidic catalysts .

  • Cross-coupling: Suzuki-Miyaura coupling between halogenated phthalazines and fluorophenyl boronic acids .

A proposed multi-step synthesis is outlined below:

StepReaction TypeReagents/Conditions
1BrominationBr₂, FeBr₃, 80°C
2Grignard formationMg, THF, 4-fluorobromobenzene
3Nucleophilic substitution1,4-dibromobenzo[g]phthalazine
4PurificationColumn chromatography (SiO₂)

Yield optimization may require advanced techniques like continuous flow reactors to enhance purity.

Future Directions

  • Synthesis optimization: Screen catalysts (e.g., Pd/C, CuI) to improve yields .

  • Biological screening: Test against cancer cell lines (e.g., HeLa, MCF-7) and microbial strains .

  • Computational modeling: DFT studies to predict binding affinities and reaction pathways .

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